molecular formula C8H5ClF4 B14376484 1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene CAS No. 89520-75-2

1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene

Katalognummer: B14376484
CAS-Nummer: 89520-75-2
Molekulargewicht: 212.57 g/mol
InChI-Schlüssel: AZNSGZINJOSYGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with a chloro(fluoro)methyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene typically involves the introduction of the chloro(fluoro)methyl and trifluoromethyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorofluoromethane and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the desired groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro(fluoro)methyl group is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    1-Chloro-2-(trifluoromethyl)benzene: Lacks the fluoro group, resulting in different reactivity and properties.

    1-Fluoro-2-(trifluoromethyl)benzene: Lacks the chloro group, leading to variations in chemical behavior.

    1-(Chloromethyl)-2-(trifluoromethyl)benzene: Contains a chloromethyl group instead of chloro(fluoro)methyl, affecting its reactivity.

Eigenschaften

CAS-Nummer

89520-75-2

Molekularformel

C8H5ClF4

Molekulargewicht

212.57 g/mol

IUPAC-Name

1-[chloro(fluoro)methyl]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF4/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H

InChI-Schlüssel

AZNSGZINJOSYGR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.